molecular formula C10H13F2NO2 B2979713 [3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine CAS No. 1385696-39-8

[3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine

Cat. No.: B2979713
CAS No.: 1385696-39-8
M. Wt: 217.216
InChI Key: IGVARLNMBGHDGH-UHFFFAOYSA-N
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Description

[3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine is a fluorinated aromatic amine characterized by a benzylamine core substituted with two fluorine atoms at the 3- and 5-positions and a 2-methoxyethoxy group at the 4-position. This compound is of interest in medicinal chemistry and materials science due to the synergistic effects of fluorine (electron-withdrawing) and the ether moiety (electron-donating) .

Properties

IUPAC Name

[3,5-difluoro-4-(2-methoxyethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO2/c1-14-2-3-15-10-8(11)4-7(6-13)5-9(10)12/h4-5H,2-3,6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVARLNMBGHDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1F)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine typically involves the reaction of 3,5-difluoro-4-(2-methoxyethoxy)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized use in research and development. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling and safety protocols due to the presence of fluorine atoms and potential reactivity of the amine group.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amine group in [3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine can undergo oxidation to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Based on the search results, information on the applications of "[3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine" is limited. However, the search results provide information on similar compounds and their potential applications, which may be relevant.

One similar compound, 3,5-Difluoro-4-(2-methoxyethoxy)aniline, is a fluorinated aniline derivative with potential biological activities, including enzyme inhibition, receptor modulation, and antimicrobial activity. Studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Another related compound, [3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine hydrochloride, has garnered interest for its potential biological activities, including anticancer, neuroprotective, and antimicrobial effects. It may interact with GABA receptors, influence the MAPK/ERK signaling pathway, and modulate gene expression related to apoptosis and cell cycle regulation. Studies have indicated that compounds with similar structures exhibit anticancer properties, such as downregulating HER2 expression in gastric cancer cells. They may also possess neuroprotective properties by inhibiting pathways associated with neurodegeneration and show potential antimicrobial effects against various bacteria.

Other research indicates that compounds with fluorine substituents may have enhanced antiviral activity . Additionally, some compounds may demonstrate control of fungi, insects, mites, and animal parasites . They may also have fungitoxic activity against harmful fungi, including those that are pathogens of plants, animals, and humans . These compounds are active against fungi of a number of classes including Oomycetes, Deuteromycetes (Fungi Imperfecti), Basidiomycetes, and Ascomycetes . They may also be active against phytopathogenic organisms such as Pyricularia oryzae, Colletotrichum species, Erysiphe species, Puccinia species, Helminthosporium species, Alternaria species, Septoria species, Rhynchosporium secalis, Cercospora and Cercosporella species, and Pyrenophora species .

Mechanism of Action

The mechanism of action of [3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, while the methoxyethoxy group can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following compounds share structural similarities, differing primarily in substituent groups on the phenyl ring:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
[3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine (Target) 3,5-F; 4-(2-methoxyethoxy) C10H12F2NO2 215.20* Ether chain enhances solubility
[3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine 3,5-F; 4-(oxetan-3-yloxy) C10H11F2NO2 215.20 Oxetane ring introduces rigidity
[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine 3,5-Cl; 2-(difluoromethoxy) C8H7Cl2F2NO 235.05 Chlorine increases lipophilicity
[3,5-difluoro-4-(morpholin-4-yl)phenyl]methanamine 3,5-F; 4-(morpholine) C11H14F2N2O 228.24 Morpholine enhances basicity
2-(4-Ethoxy-3,5-dimethoxyphenyl)ethanamine 4-ethoxy; 3,5-dimethoxy C12H19NO3 225.28 Ethoxy and dimethoxy groups improve metabolic stability

*Calculated based on molecular formula.

Key Observations:

  • Substituent Electronic Effects : The target compound’s 2-methoxyethoxy group balances electron donation (ether oxygen) and withdrawal (fluorine), whereas trifluoromethyl () or chlorine () substituents are strongly electron-withdrawing.
  • Solubility : The methoxyethoxy chain likely improves aqueous solubility compared to rigid oxetane () or lipophilic dichloro derivatives ().
  • Synthetic Accessibility : Morpholine-containing analogs () are discontinued, suggesting challenges in synthesis or purification.

Physicochemical Properties

Limited data are available for direct comparisons, but inferences can be made:

  • Boiling/Melting Points : The oxetane derivative () lacks reported boiling points, while 2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine () has a boiling point of 327.6°C, reflecting its larger molecular weight and hydrogen-bonding capacity.
  • Lipophilicity (LogP) : The dichloro derivative () likely has higher LogP due to chlorine’s hydrophobicity, whereas the target compound’s ether group may reduce LogP.

Biological Activity

[3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

The compound has the molecular formula C12H14F2N and a molecular weight of approximately 229.25 g/mol. Its structure features a difluorinated phenyl ring with a methoxyethoxy substituent, which enhances its solubility and binding affinity to biological targets.

The mechanism of action for this compound involves interactions with specific enzymes and receptors. The fluorine atoms increase binding affinity through enhanced hydrophobic interactions, while the methoxyethoxy group improves solubility and bioavailability. This compound has shown promise in various biological assays, particularly in enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Preliminary studies suggest that it may have antiviral properties, particularly against HIV-1. The presence of fluorine enhances interactions with hydrophobic amino acids in viral proteins, improving efficacy compared to non-fluorinated analogs .
  • Anticancer Potential : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values indicate significant potency, suggesting that the compound may induce apoptosis through mechanisms involving p53 activation and caspase cleavage .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes relevant in metabolic pathways. For instance, it shows potential as an aldose reductase inhibitor, which could be beneficial in treating diabetic complications .

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : 3,5-difluoro-4-(2-methoxyethoxy)benzaldehyde.
  • Reagents : Ammonia or an amine source under reductive amination conditions.
  • Reducing Agents : Sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

This method allows for the efficient production of the compound while minimizing by-products.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antiviral Properties : A study demonstrated that fluorinated compounds similar to this one exhibited superior antiviral activity due to enhanced hydrophobic interactions with viral proteins .
  • Cytotoxicity Assessment : Research involving MCF-7 and U-937 cell lines revealed that the compound's cytotoxic effects were dose-dependent, with significant induction of apoptosis observed at lower concentrations .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition indicated that the compound effectively inhibits aldose reductase activity, suggesting potential therapeutic applications in diabetes management .

Data Table: Biological Activity Summary

Activity TypeTest System/Cell LineIC50 Value (µM)Mechanism of Action
AntiviralHIV-1Not specifiedEnhanced binding via hydrophobic interactions
AnticancerMCF-715.63Induction of apoptosis via p53 pathway
U-9370.76Caspase activation
Enzyme InhibitionAldose ReductaseNot specifiedCompetitive inhibition

Q & A

Q. What synthetic methodologies are recommended for preparing [3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine?

Answer: Synthesis of this compound can be inferred from analogous structures. For example, similar aryl methanamine derivatives are synthesized via nucleophilic substitution or condensation reactions. A plausible route involves:

  • Step 1: Functionalization of a fluorinated aromatic core (e.g., 3,5-difluoro-4-hydroxybenzaldehyde) with 2-methoxyethoxy groups using alkylation or Mitsunobu conditions.
  • Step 2: Reductive amination of the resulting aldehyde intermediate (e.g., using NaBH₃CN or H₂/Pd-C) to yield the methanamine derivative.
  • Key Considerations: Optimize reaction temperature (e.g., room temperature for THF-based reactions ) and catalyst selection to mitigate side reactions from electron-withdrawing fluorine substituents.

Q. How can the purity and structural integrity of this compound be validated?

Answer:

  • Chromatography: Use HPLC with UV detection (λ = 254 nm) to assess purity, referencing methods for structurally similar amines (e.g., gradient elution with acetonitrile/water + 0.1% TFA) .
  • Spectroscopy: Confirm structure via ¹H/¹³C NMR (e.g., δ ~3.5 ppm for methoxy protons, δ ~4.2 ppm for ethoxy methylene) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
  • Elemental Analysis: Validate stoichiometry (C, H, N) to confirm absence of solvent residues .

Q. What solvents and storage conditions are optimal for this compound?

Answer:

  • Solubility: Polar aprotic solvents (e.g., DMSO, DMF) are recommended due to the compound’s aromatic and polar substituents. Test solubility in THF or ethanol for reaction compatibility .
  • Storage: Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the primary amine group. Use amber vials to avoid photodegradation .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine and methoxyethoxy substituents influence reactivity in downstream applications?

Answer:

  • Electronic Effects: The 3,5-difluoro groups decrease electron density at the aromatic ring, potentially enhancing electrophilic substitution regioselectivity. The 2-methoxyethoxy group introduces steric hindrance and modulates solubility .
  • Experimental Design: Perform Hammett analysis or DFT calculations to quantify substituent effects on reaction kinetics (e.g., coupling reactions or catalytic transformations) .
  • Contradictions: Fluorine’s electronegativity may reduce amine basicity, complicating protonation-dependent reactions. Titrate reaction pH to balance reactivity and stability .

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s biological activity?

Answer:

  • Case Study: If molecular docking predicts high binding affinity but in vitro assays show low activity:
    • Validate Assay Conditions: Ensure compound solubility (e.g., use DMSO stocks ≤0.1% v/v) and rule out aggregation artifacts via dynamic light scattering (DLS).
    • Metabolite Screening: Check for rapid metabolic degradation using liver microsome assays .
    • Structural Analog Testing: Compare with derivatives (e.g., replacing methoxyethoxy with ethoxy or methyl groups) to identify critical pharmacophores .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting kinase inhibition?

Answer:

  • Scaffold Modification: Synthesize analogs with varying substituents (e.g., replacing fluorine with chlorine or methoxy groups) to assess steric/electronic contributions .
  • Biological Assays: Screen against kinase panels (e.g., Rho-kinase, EGFR) using fluorescence polarization or ADP-Glo™ assays. Include positive controls (e.g., staurosporine) .
  • Data Analysis: Apply multivariate regression (e.g., CoMFA/CoMSIA) to correlate substituent parameters (Hammett σ, π) with IC₅₀ values .

Methodological Notes

  • Synthesis References: Adapt protocols from structurally related aryl methanamines .
  • Analytical Validation: Cross-reference NMR/HRMS data with PubChem or DSSTox entries for accuracy .
  • Advanced Modeling: Use Gaussian or Schrödinger Suite for DFT/MD simulations to predict reactivity and solvation effects .

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